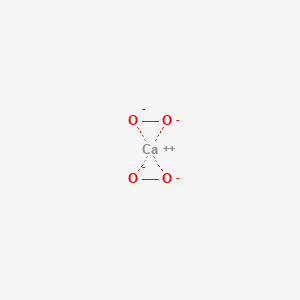
Calcium superoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium superoxide, also known as calcium dioxide, is an inorganic compound with the chemical formula CaO₂. It is a white or yellowish powder that is almost insoluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and environmental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium superoxide can be synthesized through the reaction of calcium hydroxide with hydrogen peroxide. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CaO}_2 + 2\text{H}_2\text{O} ] In this method, calcium hydroxide is mixed with a dilute solution of hydrogen peroxide, resulting in the precipitation of calcium diperoxide octahydrate. Upon heating, the octahydrate dehydrates to form calcium diperoxide .
Industrial Production Methods
Industrial production of calcium diperoxide involves the controlled reaction of calcium hydroxide with hydrogen peroxide. The process is optimized to ensure high purity and stability of the final product. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium superoxide undergoes several types of chemical reactions, including oxidation, hydrolysis, and decomposition.
Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Hydrolysis: In the presence of water, calcium diperoxide hydrolyzes to form calcium hydroxide and oxygen gas. [ \text{CaO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{O}_2 ]
Decomposition: Upon heating, calcium diperoxide decomposes to release oxygen gas and form calcium oxide. [ 2\text{CaO}_2 \rightarrow 2\text{CaO} + \text{O}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with calcium diperoxide include acids, which can convert it to hydrogen peroxide, and various organic compounds that can be oxidized by it. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of calcium diperoxide include calcium hydroxide, oxygen gas, and hydrogen peroxide, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Calcium superoxide has a wide range of scientific research applications across various fields:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: this compound is used in bioremediation to enhance the degradation of organic pollutants in soil and water.
Industry: This compound is used in the treatment of wastewater, as a bleaching agent in the food industry, and in the production of rubber and polymers
Wirkmechanismus
The mechanism of action of calcium diperoxide involves the generation of reactive oxygen species, such as hydrogen peroxide and oxygen gas, through hydrolysis and decomposition reactions. These reactive oxygen species can oxidize various organic and inorganic compounds, leading to their degradation or transformation. In biological systems, the reactive oxygen species generated by calcium diperoxide can induce oxidative stress in cells, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Calcium superoxide is similar to other peroxides, such as magnesium peroxide and sodium peroxide, in terms of its oxidizing properties and applications. it is unique in its ability to release oxygen slowly and steadily, making it particularly useful in applications requiring sustained oxygen release.
Similar Compounds
Magnesium peroxide (MgO₂): Used in environmental remediation and as an oxygen source.
Sodium peroxide (Na₂O₂): Used as a bleaching agent and in chemical synthesis.
Barium peroxide (BaO₂): Used in pyrotechnics and as a bleaching agent
This compound stands out due to its stability and controlled oxygen release, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12133-35-6 |
|---|---|
Molekularformel |
CaO4-2 |
Molekulargewicht |
104.08 g/mol |
IUPAC-Name |
calcium;diperoxide |
InChI |
InChI=1S/Ca.2O2/c;2*1-2/q+2;2*-2 |
InChI-Schlüssel |
LPWVFICISAHLNX-UHFFFAOYSA-N |
SMILES |
[O-][O-].[O-][O-].[Ca+2] |
Kanonische SMILES |
[O-][O-].[O-][O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















